
Benzenepropanal, 4-bromo-2,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 4-bromo-2,5-dimethoxy- is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzene, featuring bromine and methoxy functional groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing Benzenepropanal, 4-bromo-2,5-dimethoxy- involves the bromination of 2,5-dimethoxybenzaldehyde. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar bromination reactions, optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanal, 4-bromo-2,5-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: Formation of 4-bromo-2,5-dimethoxybenzyl alcohol.
Applications De Recherche Scientifique
Benzenepropanal, 4-bromo-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 4-bromo-2,5-dimethoxy- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, similar compounds like 4-bromo-2,5-dimethoxyphenethylamine act on serotonin receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties and interaction with serotonin receptors.
5-Bromo-2,4-dimethoxybenzaldehyde: Used in organic synthesis and has similar functional groups.
Uniqueness
Benzenepropanal, 4-bromo-2,5-dimethoxy- is unique due to its specific structural features, which confer distinct reactivity and applications compared to its analogs. Its combination of bromine and methoxy groups makes it a versatile intermediate in various chemical reactions and industrial processes.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
3-(4-bromo-2,5-dimethoxyphenyl)propanal |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-7-9(12)11(15-2)6-8(10)4-3-5-13/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZAZLHZBZVCLXKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCC=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
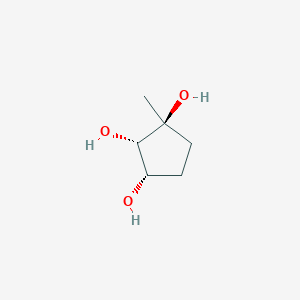
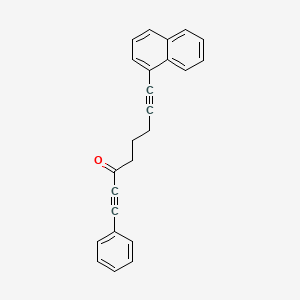

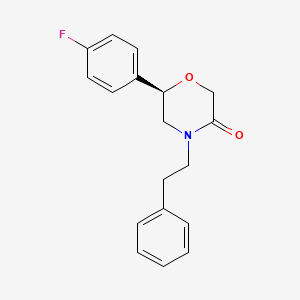

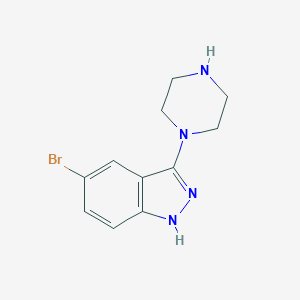
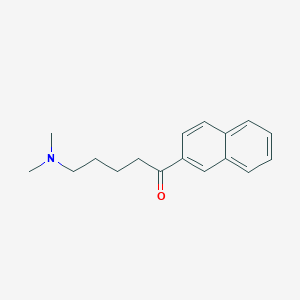
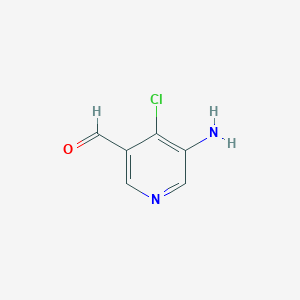
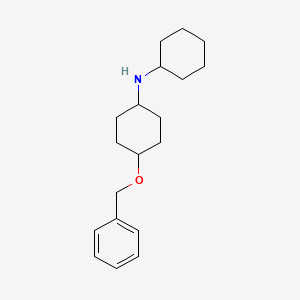
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)
![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
